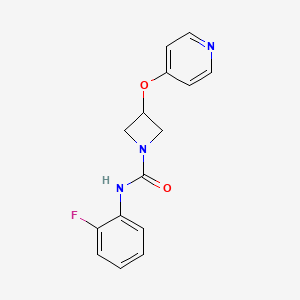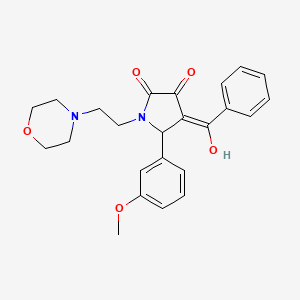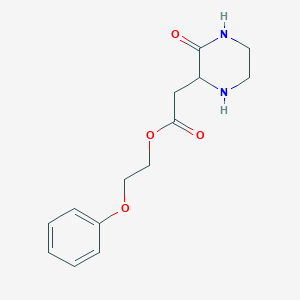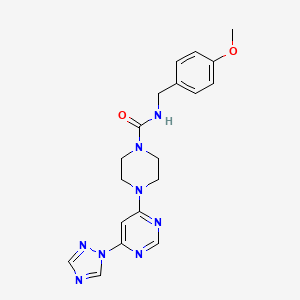
N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed as a potential treatment for non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it is currently being evaluated in ongoing clinical trials.
Mechanism of Action
N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide selectively targets mutant forms of EGFR by irreversibly binding to the ATP-binding pocket of the enzyme. This binding inhibits the autophosphorylation of EGFR, which is necessary for downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR signaling, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide induces apoptosis and inhibits cell proliferation in NSCLC cells that harbor EGFR mutations.
Biochemical and Physiological Effects:
N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been shown to have potent antitumor activity against NSCLC cells that harbor EGFR mutations. In preclinical studies, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has demonstrated a significant reduction in tumor growth and prolonged survival in mouse models of NSCLC. In clinical trials, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. This compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has several advantages for use in lab experiments. This compound has been extensively studied in preclinical and clinical trials, and it has been shown to have potent antitumor activity against NSCLC cells that harbor EGFR mutations. Additionally, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has a favorable safety profile, which makes it a promising candidate for further development as a cancer treatment. However, there are also limitations to using N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in lab experiments. This compound is highly specific for mutant forms of EGFR, which limits its potential use in other types of cancer. Additionally, the irreversibility of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide binding to EGFR may limit its potential for combination therapy with other drugs.
Future Directions
There are several future directions for the development of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide as a cancer treatment. One potential direction is the combination of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide with other targeted therapies or immunotherapies to improve its efficacy. Another direction is the development of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide for use in other types of cancer that may have mutations in the EGFR pathway. Additionally, there is ongoing research into the mechanisms of resistance to N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, which may lead to the development of new drugs that can overcome this resistance. Overall, the promising results of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in preclinical and clinical studies make it a promising candidate for further development as a cancer treatment.
Synthesis Methods
The synthesis of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves a multi-step process that includes the reaction of 2-fluoroaniline with 4-bromopyridine to form N-(2-fluorophenyl)-4-bromopyridin-3-amine. This intermediate is then reacted with 3-chloroazetidine-1-carboxylic acid to form the desired product, N-(2-fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide. This synthesis method has been optimized to produce high yields of pure product.
Scientific Research Applications
N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of NSCLC. This compound has been shown to selectively inhibit mutant forms of EGFR, which are commonly found in NSCLC patients. In preclinical studies, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has demonstrated potent antitumor activity against NSCLC cell lines that harbor EGFR mutations. In clinical trials, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.
properties
IUPAC Name |
N-(2-fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDCEGTXRLHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)
![N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride](/img/structure/B2441463.png)
![2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B2441464.png)
![N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2441465.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2441466.png)

![Benzyl 1-fluorosulfonyl-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2441471.png)


![1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2441474.png)
![(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate](/img/structure/B2441478.png)
![N-(3-methoxybenzyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2441479.png)

